molecular formula C15H17NO4 B138264 Obscurolide A2 CAS No. 144398-00-5

Obscurolide A2

Cat. No. B138264
M. Wt: 275.3 g/mol
InChI Key: RYJWSNUDETVRFF-FARCUNLSSA-N
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Description

Obscurolide A2 is a compound with streptazolin- and obscurolide-type skeletons . It was isolated from soil-derived Streptomyces alboniger obtained from Tibet, China .


Synthesis Analysis

Two types of unprecedented skeletons of obscurolide dimer and an obscurolide-type compound with an aromatic polyketide of pentanone substituted at the benzene ring were determined by spectral data analysis . Compound 11 was the first evidence of two nitrogens in streptazolin-type structures .


Molecular Structure Analysis

Obscurolide A2 contains total 38 bond(s); 21 non-H bond(s), 9 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), 1 aldehyde(s) .


Chemical Reactions Analysis

Mechanistic aspects of the non-enzymatic reaction as well as a more detailed picture of the biosynthetic relationships of the streptazolin- and obscurolide-type metabolites are described . Acidic and basic conditions can inhibit the growth of Streptomyces, and γ-butyrolactones were found to be hormones controlling antibiotic production in Streptomyces .

properties

IUPAC Name

4-[[2-[(E)-3-hydroxybut-1-enyl]-5-oxooxolan-3-yl]amino]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-10(18)2-7-14-13(8-15(19)20-14)16-12-5-3-11(9-17)4-6-12/h2-7,9-10,13-14,16,18H,8H2,1H3/b7-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJWSNUDETVRFF-FARCUNLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC1C(CC(=O)O1)NC2=CC=C(C=C2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C=C/C1C(CC(=O)O1)NC2=CC=C(C=C2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Obscurolide A2

CAS RN

144398-00-5
Record name Obscurolide A2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144398005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H HOFF, H DRAUTZ, HP FIEDLER… - The Journal of …, 1992 - jstage.jst.go.jp
… Structure and Derivatives of Obscurolide A2 (2) The second main component, obscurolide A2(… The full assignment of the NMRdata (Tables 2 and 3) of obscurolide A2 (2) was done in …
Number of citations: 30 www.jstage.jst.go.jp
R Thiericke, M Zerlin - Natural Product Letters, 1996 - Taylor & Francis
… Repurification was done on RP18-silica gel (HPLC, H20/AcCN, gradient from 10 % to 90% AcCN) yielded 40 mg of pure obscurolide A2 (2) and 20 mg of obscurolide &, (3). …
Number of citations: 6 www.tandfonline.com
M RITZAU, S Philipps, A Zeeck, H Hoff… - The Journal of …, 1993 - jstage.jst.go.jp
… Thus 5 and 6 (Scheme 1) differ in the stereochemistry at C-5 and for the substituents at C-3/C-4 weassume trans configuration as shownfor an obscurolide A2 derivative2). The related …
Number of citations: 11 www.jstage.jst.go.jp
李玉林 - 2017 - 西北农林科技大学
Number of citations: 0

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